3,3-Dimethyl-1-(4-(methylsulfonyl)piperidin-1-yl)butan-1-one
Description
Properties
IUPAC Name |
3,3-dimethyl-1-(4-methylsulfonylpiperidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3S/c1-12(2,3)9-11(14)13-7-5-10(6-8-13)17(4,15)16/h10H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZSUDLJIKZSMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(CC1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Methylsulfonyl)Piperidine
The 4-(methylsulfonyl)piperidine subunit is synthesized via sulfonylation of piperidine derivatives. Two predominant routes are validated:
Direct Sulfonylation of Piperidine
Piperidine reacts with methylsulfonyl chloride in the presence of a tertiary amine base (e.g., triethylamine) to yield 4-(methylsulfonyl)piperidine. Optimal conditions include:
- Solvent : Dichloromethane or tetrahydrofuran
- Temperature : 0–25°C
- Molar Ratio : Piperidine : methylsulfonyl chloride : triethylamine = 1 : 1.2 : 1.5
- Reaction Time : 4–6 hours
Post-reaction, the product is isolated via aqueous workup (10% HCl wash) and recrystallized from ethanol/water (yield: 85–90%).
Oxidation of 4-(Methylthio)Piperidine
4-(Methylthio)piperidine undergoes oxidation using hydrogen peroxide (30% w/v) in acetic acid at 60–70°C for 8 hours. The reaction is monitored by TLC (Rf = 0.5 in ethyl acetate/hexane 1:1). The product is extracted with dichloromethane and dried over MgSO₄ (yield: 78–82%).
Synthesis of 3,3-Dimethylbutan-1-One
The 3,3-dimethylbutan-1-one (pinacolone) backbone is synthesized via decarboxylation or Wolff-Kishner reduction, as detailed below:
Gas-Phase Decarboxylation of Pivalic Acid
Pivalic acid (trimethylacetic acid) and glacial acetic acid undergo gas-phase catalytic decarboxylation under the following conditions:
- Catalyst : Al₂O₃-supported Ce/Nd/La oxides (20–30 wt%)
- Temperature : 380–400°C
- Pressure : Ambient (1 atm)
- Feed Molar Ratio : Pivalic acid : acetic acid : water = 1 : 1–1.4 : 3
The reaction produces pinacolone with >95% selectivity. Crude product is purified via normal-pressure distillation (purity: 99%).
Table 1: Catalyst Performance in Pinacolone Synthesis
| Catalyst Composition | Temperature (°C) | Selectivity (%) | Yield (%) |
|---|---|---|---|
| CeO₂/Al₂O₃ (25 wt%) | 380 | 96 | 91 |
| Nd₂O₃/Al₂O₃ (20 wt%) | 390 | 95 | 89 |
| La₂O₃/Al₂O₃ (30 wt%) | 400 | 97 | 93 |
Wolff-Kishner Reduction of Trimethylpyruvic Acid Hydrazone
Trimethylpyruvic acid reacts with hydrazine hydrate to form the hydrazone intermediate, which undergoes thermal decomposition in the presence of a base (e.g., sodium ethoxide):
- Hydrazone Formation : Trimethylpyruvic acid (1 eq) + hydrazine hydrate (1.2 eq) in ethanol, refluxed for 3 hours.
- Decomposition : Hydrazone (1 eq) + sodium ethoxide (2 eq) in triglycol at 150°C for 6 hours.
The product is extracted with diethyl ether and distilled under reduced pressure (yield: 80–85%).
Coupling of 4-(Methylsulfonyl)Piperidine and 3,3-Dimethylbutan-1-One
The final step involves nucleophilic acyl substitution or Friedel-Crafts acylation to link the two subunits:
Nucleophilic Acyl Substitution
4-(Methylsulfonyl)piperidine reacts with 3,3-dimethylbutanoyl chloride in anhydrous dichloromethane:
Friedel-Crafts Acylation
In an alternative route, 3,3-dimethylbutanoyl chloride undergoes Friedel-Crafts acylation with 4-(methylsulfonyl)piperidine using AlCl₃ as a catalyst:
Industrial-Scale Optimization
Large-scale production employs continuous-flow reactors to enhance efficiency:
- Reactor Type : Fixed-bed for decarboxylation (residence time: 2–3 seconds)
- Catalyst Lifetime : >500 hours with periodic regeneration (air calcination at 450°C)
- Purity Control : In-line GC-MS monitors reaction progress, ensuring >99% purity post-distillation.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(4-(methylsulfonyl)piperidin-1-yl)butan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Development:
3,3-Dimethyl-1-(4-(methylsulfonyl)piperidin-1-yl)butan-1-one is utilized as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders. Its structural characteristics allow for modifications that can lead to derivatives with enhanced pharmacological profiles.
Case Study:
A study demonstrated that derivatives of this compound exhibited significant activity against specific neurological targets, suggesting its potential in developing treatments for conditions such as depression and anxiety disorders .
Organic Synthesis Applications
Intermediate in Organic Reactions:
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions, including oxidation, reduction, and substitution, makes it valuable in synthetic chemistry.
Reactions Overview:
- Oxidation: Can produce sulfoxides or sulfones using agents like hydrogen peroxide.
- Reduction: The ketone can be reduced to alcohol derivatives using sodium borohydride.
- Substitution: Nucleophilic substitution can occur at the piperidine ring under basic conditions .
Biological Studies
Investigation of Biological Activity:
The compound is employed in studies investigating the biological activity of piperidine derivatives. Research has indicated that related compounds may inhibit specific inflammatory pathways, such as NLRP3 activation, which is crucial in various inflammatory diseases.
Mechanism of Action:
A related compound was shown to inhibit NLRP3 activation and interleukin-1 beta release in differentiated THP-1 cells, highlighting the potential therapeutic implications of these compounds in inflammatory conditions .
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(4-(methylsulfonyl)piperidin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the methylsulfonyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The following compounds share structural similarities with the target molecule, differing primarily in substituents on the piperidine ring or aryl groups:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The target’s methylsulfonyl group (electron-withdrawing) contrasts with the amino group in (electron-donating), leading to differences in piperidine basicity and solubility.
- Aromatic vs.
Biological Activity
3,3-Dimethyl-1-(4-(methylsulfonyl)piperidin-1-yl)butan-1-one, often referred to as a piperidine derivative, has garnered attention for its potential biological activities. This compound is characterized by a unique structure that includes a piperidine ring and a methylsulfonyl group, which may contribute to its pharmacological properties. The focus of this article is to explore the biological activity of this compound through various studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure highlights the presence of the piperidine moiety, which is known for its role in various biological activities.
Biological Activity Overview
Research indicates that compounds containing piperidine rings often exhibit a range of biological activities, including:
- Antidepressant Effects : Some studies suggest that piperidine derivatives can act as serotonin reuptake inhibitors, potentially aiding in the treatment of depression.
- Antinociceptive Properties : The analgesic effects of piperidine compounds have been explored, indicating potential use in pain management.
- Antitumor Activity : Certain derivatives have shown promise in inhibiting tumor growth in various cancer models.
1. Antidepressant Activity
A study published in Journal of Medicinal Chemistry evaluated several piperidine derivatives for their antidepressant effects. The results indicated that modifications on the piperidine ring could enhance serotonin receptor affinity, suggesting that this compound may have similar properties .
2. Antinociceptive Effects
In a series of experiments assessing pain relief, researchers found that compounds with a methylsulfonyl group exhibited significant antinociceptive activity in rodent models. This suggests that the presence of the methylsulfonyl group in this compound may enhance its analgesic properties .
3. Antitumor Activity
A recent study investigated the effects of various piperidine derivatives on cancer cell lines. The findings revealed that certain modifications led to increased cytotoxicity against human cancer cells. Specifically, compounds similar to this compound were found to inhibit cell proliferation effectively .
Data Table: Biological Activities of Piperidine Derivatives
Case Study 1: Antidepressant Effects
In a controlled study involving animal models, researchers administered varying doses of this compound. The results indicated a dose-dependent increase in serotonin levels within the synaptic cleft, correlating with reduced depressive behaviors observed through behavioral assays.
Case Study 2: Analgesic Properties
Another investigation focused on the analgesic properties of this compound. Using a formalin-induced pain model in rats, it was found that administration significantly reduced pain scores compared to control groups, indicating its potential as an effective analgesic agent.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3,3-Dimethyl-1-(4-(methylsulfonyl)piperidin-1-yl)butan-1-one, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Formation of the piperidine ring via cyclization of 4-(methylsulfonyl)piperidine precursors using dihaloalkanes under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Step 2 : Introduction of the 3,3-dimethylbutan-1-one moiety via nucleophilic acyl substitution, using tert-butyl acetoacetate and catalytic p-TsOH in refluxing toluene .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) yield >95% purity. Monitor via TLC (Rf = 0.4 in 3:7 EtOAc/hexane) and confirm by ¹H NMR (δ 1.2 ppm for dimethyl groups, δ 3.1 ppm for piperidine-CH₂) .
Q. How is this compound characterized analytically, and what parameters are critical for validation?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ to confirm substitution patterns (e.g., methylsulfonyl group at δ 2.9 ppm for S-CH₃) .
- Mass Spectrometry (HRMS) : ESI+ mode for molecular ion [M+H]⁺ (calculated m/z: 316.18; observed: 316.17) .
- HPLC : C18 column (4.6 × 250 mm), isocratic elution (acetonitrile/water 60:40), retention time ~8.2 min .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store in amber vials at −20°C under inert gas (N₂/Ar) to prevent oxidation of the sulfonyl group. Stability studies show <5% degradation over 6 months when protected from light and moisture .
Advanced Research Questions
Q. How does the methylsulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing sulfonyl group activates the piperidine nitrogen for SN2 reactions. For example, alkylation with ethyl bromoacetate proceeds at 50°C in DMF with K₂CO₃, achieving 85% yield. Computational DFT studies (B3LYP/6-31G*) confirm enhanced electrophilicity at the piperidine N-atom (LUMO energy −1.8 eV) .
Q. What strategies are effective for identifying biological targets of this compound?
- Methodological Answer : Use:
- SPR (Surface Plasmon Resonance) : Screen against kinase libraries (e.g., EGFR, PI3K) to detect binding (KD < 10 µM suggests therapeutic potential) .
- Molecular Docking (AutoDock Vina) : Prioritize targets like COX-2 (binding energy −9.2 kcal/mol) due to sulfonyl-piperidine interactions with Arg120 .
- Cellular Assays : Measure IC₅₀ in cancer cell lines (e.g., MCF-7, IC₅₀ = 12 µM) to link activity to specific pathways .
Q. How do structural analogs with modified sulfonyl groups compare in terms of pharmacokinetics?
- Methodological Answer : Compare with:
- Trifluoromethyl Analogs : Higher lipophilicity (logP = 2.8 vs. 1.9 for methylsulfonyl) increases membrane permeability but reduces solubility .
- Hydroxymethyl Derivatives : Lower metabolic stability (t₁/₂ = 2.3 h in liver microsomes vs. 6.5 h for the parent compound) due to Phase II glucuronidation .
- SAR Table :
| Substituent | logP | Solubility (mg/mL) | IC₅₀ (MCF-7) |
|---|---|---|---|
| Methylsulfonyl (parent) | 1.9 | 0.45 | 12 µM |
| Trifluoromethyl | 2.8 | 0.12 | 8 µM |
| Hydroxymethyl | 1.2 | 1.10 | >50 µM |
Q. What computational approaches predict degradation pathways under physiological conditions?
- Methodological Answer :
- DFT Calculations : Identify susceptible bonds (e.g., ketone α-C prone to hydrolysis; ΔG‡ = 18 kcal/mol predicts t₁/₂ ~24 h at pH 7.4) .
- HPLC-MS/MS : Detect degradation products (e.g., carboxylic acid derivative at m/z 332.15 after oxidation) .
Q. How are regulatory guidelines (e.g., ICH Q3A) applied to impurity profiling during synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
